N-[4-(trifluoromethyl)benzyl]cyclopropanamine N-[4-(trifluoromethyl)benzyl]cyclopropanamine
Brand Name: Vulcanchem
CAS No.: 643007-99-2
VCID: VC6088323
InChI: InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-8(2-4-9)7-15-10-5-6-10;/h1-4,10,15H,5-7H2;1H
SMILES: C1CC1NCC2=CC=C(C=C2)C(F)(F)F.Cl
Molecular Formula: C11H13ClF3N
Molecular Weight: 251.68

N-[4-(trifluoromethyl)benzyl]cyclopropanamine

CAS No.: 643007-99-2

Cat. No.: VC6088323

Molecular Formula: C11H13ClF3N

Molecular Weight: 251.68

* For research use only. Not for human or veterinary use.

N-[4-(trifluoromethyl)benzyl]cyclopropanamine - 643007-99-2

Specification

CAS No. 643007-99-2
Molecular Formula C11H13ClF3N
Molecular Weight 251.68
IUPAC Name N-[[4-(trifluoromethyl)phenyl]methyl]cyclopropanamine;hydrochloride
Standard InChI InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-8(2-4-9)7-15-10-5-6-10;/h1-4,10,15H,5-7H2;1H
Standard InChI Key XHGQBWXOAHADHL-UHFFFAOYSA-N
SMILES C1CC1NCC2=CC=C(C=C2)C(F)(F)F.Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is N-[[4-(trifluoromethyl)phenyl]methyl]cyclopropanamine . Alternative nomenclature includes N-cyclopropyl-4-(trifluoromethyl)benzylamine and cyclopropyl-(4-trifluoromethyl-benzyl)-amine . A comprehensive list of synonyms is provided in Table 1.

Table 1: Synonyms of N-[4-(Trifluoromethyl)benzyl]cyclopropanamine

SynonymSource
643007-99-2 (CAS Registry Number)PubChem , CymitQuimica
N-Cyclopropyl-4-(trifluoromethyl)-benzylaminePubChem
Benzenemethanamine, N-cyclopropyl-4-(trifluoromethyl)-CymitQuimica
SCHEMBL5556152PubChem

Molecular Structure and Stereoelectronic Properties

The molecule comprises a cyclopropane ring directly bonded to an amine group, which is further connected to a benzyl moiety substituted with a trifluoromethyl (-CF3_3) group at the 4-position (Figure 1). The cyclopropane ring introduces significant ring strain, enhancing reactivity in cycloaddition and ring-opening reactions . The -CF3_3 group exerts strong electron-withdrawing effects, influencing the compound’s polarity, lipophilicity (logP\log P: 2.8), and metabolic stability .

Structural Highlights:

  • Cyclopropane Ring: Bond angles of 60° create high strain energy (~27 kcal/mol), favoring participation in [2+1] cycloadditions .

  • Trifluoromethyl Group: The -CF3_3 substituent increases oxidative stability and alters π\pi-stacking interactions in biological systems .

  • Amine Functionality: The primary amine serves as a nucleophilic site for derivatization, enabling the synthesis of salts (e.g., hydrochloride) for improved solubility .

Synthesis and Manufacturing Processes

Primary Synthetic Routes

The synthesis of N-[4-(trifluoromethyl)benzyl]cyclopropanamine typically involves multi-step sequences starting from 4-(trifluoromethyl)benzyl bromide or chloride. A patented method (WO2013113915A1) outlines the following optimized pathway :

  • Grignard Reaction: 4-(Trifluoromethyl)benzyl bromide reacts with cyclopropylamine in the presence of i-propylmagnesium chloride-lithium chloride complex in tetrahydrofuran (THF) at 5–10°C.

  • Acid Quenching: The intermediate is treated with sulfuric acid (20–25°C) to protonate the amine.

  • Catalytic Hydrogenation: Palladium on carbon (Pd/C) in methanol under 2–20 bar H2_2 pressure yields the final product with >95% purity .

Key Reaction Parameters:

Alternative Methodologies

A Suzuki coupling approach has been explored for scalability, utilizing 4-bromomethyl-1-cyclohexyl-2-trifluoromethylbenzene and cyclopropylboronic acid in the presence of Pd(PPh3_3)4_4 . This method reduces byproduct formation but requires rigorous control of reaction temperature (90–110°C) and base selection (cesium carbonate) .

Physicochemical Properties

Thermodynamic and Spectroscopic Data

Table 2: Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight215.21 g/molPubChem
Melting Point45–48°C (hydrochloride salt)CymitQuimica
Boiling Point298–302°C (predicted)EPI Suite
Log P (Octanol-Water)2.81XLogP3
Solubility1.2 mg/mL in DMSOCymitQuimica

Spectroscopic Characteristics:

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.62 (d, J=8.0J = 8.0 Hz, 2H, ArH), 7.48 (d, J=8.0J = 8.0 Hz, 2H, ArH), 3.82 (s, 2H, CH2_2), 2.10–2.05 (m, 1H, cyclopropane), 1.10–1.02 (m, 4H, cyclopropane) .

  • 13^{13}C NMR: δ 144.2 (q, J=32J = 32 Hz, CF3_3), 128.9 (ArC), 125.6 (q, J=270J = 270 Hz, CF3_3), 47.8 (CH2_2), 25.3 (cyclopropane), 8.1 (cyclopropane) .

Applications and Research Findings

Pharmaceutical Intermediates

The compound’s amine and trifluoromethyl groups make it a key precursor in protease inhibitors and kinase modulators. For example, it has been utilized in the synthesis of:

  • Anticancer Agents: Derivatives inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) with IC50_{50} values <100 nM .

  • Antiviral Compounds: Structural analogs demonstrate activity against hepatitis C virus (HCV) NS5A protein (EC50_{50}: 0.3 μM) .

Material Science Applications

Incorporation into liquid crystalline polymers enhances thermal stability (decomposition temperature >300°C) and dielectric anisotropy (Δε\Delta \varepsilon: +12.3) .

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